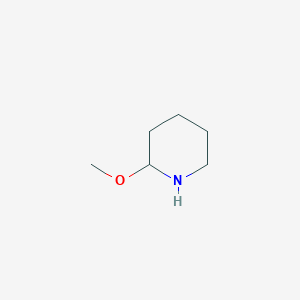

2-Methoxypiperidine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

53687-79-9 |

|---|---|

分子式 |

C6H13NO |

分子量 |

115.17 g/mol |

IUPAC 名称 |

2-methoxypiperidine |

InChI |

InChI=1S/C6H13NO/c1-8-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3 |

InChI 键 |

DNYWGUIJLFDIPD-UHFFFAOYSA-N |

SMILES |

COC1CCCCN1 |

规范 SMILES |

COC1CCCCN1 |

产品来源 |

United States |

Synthetic Methodologies for 2 Methoxypiperidine and Derivatives

Direct Methoxylation Approaches to the Piperidine (B6355638) Ring System

Direct C-H functionalization of the piperidine ring offers an atom-economical and efficient route to 2-methoxypiperidine derivatives. Electrochemical methods, in particular, have emerged as powerful tools for this transformation.

Anodic Oxidation (Shono Oxidation) for α-Methoxylation

Anodic oxidation, commonly known as the Shono oxidation, is a well-established electrochemical method for the α-functionalization of amines, amides, and carbamates. In the context of piperidine derivatives, this reaction provides a direct route to 2-methoxypiperidines by forming a new carbon-oxygen bond at the position adjacent to the nitrogen atom. The process involves the electrochemical oxidation of an N-substituted piperidine in methanol (B129727), which acts as both the solvent and the nucleophile.

The general transformation can be represented as follows:

[Image of the general Shono oxidation reaction of an N-substituted piperidine to a this compound derivative]

The mechanism of the Shono oxidation of N-acylpiperidines has been the subject of detailed investigation. The process is initiated by a single electron transfer from the nitrogen atom of the piperidine derivative at the anode, generating a radical cation. This is followed by deprotonation at the α-carbon to form a carbon-centered radical. Subsequent oxidation of this radical species yields a highly reactive N-acyliminium ion intermediate. Finally, nucleophilic attack by the methanol solvent on the iminium ion affords the desired α-methoxylated product. chem-station.com

The key mechanistic steps are:

Formation of a radical cation: The N-acylpiperidine undergoes one-electron oxidation at the anode.

Deprotonation: A proton is lost from the α-carbon to form a radical.

Second oxidation: The radical is further oxidized to an N-acyliminium ion.

Nucleophilic attack: Methanol traps the electrophilic N-acyliminium ion.

Recent studies employing techniques like online electrochemistry/mass spectrometry (EC/MS) have provided further insights into these reactive intermediates. nih.gov

The regioselectivity of the anodic methoxylation of piperidines is influenced by both steric and electronic factors. In many cases, the oxidation occurs preferentially at the less sterically hindered α-position. chem-station.com The nature of the N-substituent also plays a crucial role. For instance, the anodic methoxylation of various N-acyl and N-sulfonyl piperidines has been studied, revealing that the choice of electrolyte and anode material can significantly impact the product distribution, favoring either mono- or di-methoxylation. bohrium.com

Stereochemical control in Shono oxidations is an area of active research. For chiral piperidine derivatives, the stereochemical outcome of the methoxylation can be influenced by the existing stereocenters in the molecule. DFT calculations have suggested that the stereoselectivity can be governed by the transition state energetics, with a preference for conformations that minimize steric interactions. nih.gov This has been demonstrated in the synthesis of chiral α-hydroxy amide metabolites of orexin receptor antagonists, where exclusive regio- and stereoselectivity was observed. nih.gov

| N-Substituent | Anode Material | Supporting Electrolyte | Major Product(s) | Reference |

| -CHO | Carbon | Et4NOTs | α-monomethoxy | bohrium.com |

| -COMe | Graphite | Et4NBF4 | α,α'-dimethoxy | bohrium.com |

| -COOMe | Carbon | Et4NOTs | α-monomethoxy | bohrium.com |

| -SO2Ph | Platinum | But4NClO4 | α-monomethoxy & α,α'-dimethoxy | bohrium.com |

Flow Electrosynthesis Techniques for Scalable Production

While traditional batch electrosynthesis has proven effective for the Shono oxidation, flow electrochemistry offers significant advantages for scalable production. Continuous flow reactors provide superior mass and heat transfer, precise control over reaction parameters, and enhanced safety. The use of undivided microfluidic electrolysis cells has been shown to be highly efficient for the anodic α-methoxylation of N-formylpiperidine. nih.govnih.gov

In a typical flow setup, a solution of the N-substituted piperidine and a supporting electrolyte in methanol is continuously pumped through an electrochemical cell. The cell design, often featuring a small interelectrode gap, allows for efficient conversion with short residence times. This methodology has been successfully employed to produce gram quantities of this compound-1-carbaldehyde, a key intermediate for the synthesis of more complex piperidine derivatives. nih.gov The scalability of this process makes it an attractive approach for industrial applications.

| Substrate | Flow Rate | Current | Residence Time | Yield of 2-Methoxylated Product | Reference |

| N-formylpiperidine | 8.0 mL/min | 6.0 A | ~2 hours | 82% | nih.gov |

Alternative Synthetic Routes to this compound Scaffolds

Besides direct methoxylation, multi-step synthetic sequences starting from readily available precursors like pyridine (B92270) offer alternative pathways to this compound and its derivatives.

Multi-Step Conversions from Pyridine Precursors

Pyridine serves as a common and inexpensive starting material for the synthesis of the piperidine ring system. A general strategy involves the initial functionalization of the pyridine ring, followed by its reduction to the corresponding piperidine.

One plausible route to this compound from pyridine involves the following steps:

N-Oxidation: Pyridine is first oxidized to pyridine N-oxide. This can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). google.com

Functionalization at the 2-position: Pyridine N-oxides are more susceptible to nucleophilic attack at the 2- and 4-positions compared to pyridine itself. While direct methoxylation at this stage can be challenging, functionalization with a good leaving group, such as a halogen, followed by nucleophilic substitution with methoxide is a viable approach. For example, 2-chloropyridine can be prepared from pyridine and subsequently reacted with sodium methoxide to yield 2-methoxypyridine. researchgate.net

Reduction of the Pyridine Ring: The final step is the reduction of the substituted pyridine to the corresponding piperidine. This is typically accomplished through catalytic hydrogenation using catalysts such as platinum oxide (Adam's catalyst) or rhodium on carbon, often under acidic conditions.

A specific example of a multi-step synthesis starting from a pyridine derivative is the preparation of 2-acetonyl-3-methoxypiperidine from m-hydroxypyridine. This process involves a series of reactions including a Mannich reaction, methylation, hydrogenation of the pyridine ring, and subsequent functional group manipulations to arrive at the target molecule.

Transformation of Substituted Piperidine Derivatives

The conversion of pre-existing substituted piperidine rings is a versatile approach for the synthesis of this compound and its analogs. These methods often involve the strategic manipulation of functional groups at the C2 position.

One common strategy is the etherification of 2-hydroxypiperidines. While direct literature on the methylation of 2-hydroxypiperidine is not abundant, the general principles of alcohol etherification are applicable. For instance, the etherification of 4-hydroxypiperidine derivatives has been demonstrated using reagents like methyl iodide in the presence of a base. A similar approach could theoretically be applied to an appropriately protected 2-hydroxypiperidine to yield the corresponding 2-methoxy derivative.

Another potential pathway involves the nucleophilic substitution of a suitable leaving group at the 2-position of the piperidine ring with a methoxide source. Halogenated piperidines, such as 2-chloropiperidine or 2-bromopiperidine, could serve as electrophilic partners in an S\textsubscript{N}2 reaction with a nucleophile like sodium methoxide. The success of this reaction is contingent on factors such as steric hindrance at the reaction center and the choice of solvent.

Furthermore, the synthesis of substituted piperidines can be achieved through the cyclization of acyclic precursors. For example, 3-hydroxypiperidine can be prepared via the ring closure of 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base. google.com This highlights the potential to construct the piperidine ring with a desired substitution pattern already in place.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation of pyridine precursors represents a direct and efficient method for the synthesis of saturated piperidine rings. This approach is widely used for the preparation of this compound from 2-methoxypyridine.

The reduction of the aromatic pyridine ring typically requires a catalyst and a hydrogen source. Various catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for the hydrogenation of pyridine derivatives. For the synthesis of this compound, platinum oxide (PtO₂) has been utilized as a catalyst. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent.

The conditions for catalytic hydrogenation can be varied to optimize the yield and selectivity of the desired piperidine product. Factors such as hydrogen pressure, temperature, and solvent can significantly influence the outcome of the reaction.

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| 2-Methoxypyridine | PtO₂ | This compound | General Knowledge |

| Substituted Pyridines | Platinum, Palladium, Rhodium, Ruthenium | Substituted Piperidines | General Knowledge |

Preparation of N-Protected 2-Methoxypiperidines

The nitrogen atom of the piperidine ring is often protected during multi-step syntheses to prevent its interference with subsequent reactions. A variety of protecting groups can be employed, with carbamates and formyl groups being common choices.

Carbamate (B1207046) Protection Strategies

Carbamates are widely used as protecting groups for the piperidine nitrogen due to their stability and the relative ease of their introduction and removal. The most common carbamate protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The introduction of a Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. Similarly, the Cbz group can be introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. These reactions are generally high-yielding and produce the N-protected piperidine as a stable product.

Formylation and Other N-Protecting Group Methodologies

Formylation, the introduction of a formyl group (-CHO) onto the piperidine nitrogen, provides another means of protection. This compound-1-carbaldehyde has been synthesized via an efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell.

Besides formylation, other protecting groups can also be utilized. The N-benzyl group is a common protecting group in medicinal chemistry due to its structural flexibility and its ability to engage in cation-π interactions. nih.gov It can be introduced by reacting the piperidine with a benzyl halide in the presence of a base.

Sulfonyl groups, such as the tosyl (Ts) or nosyl (Ns) group, can also be used to protect the piperidine nitrogen. These are typically introduced by reacting the piperidine with the corresponding sulfonyl chloride in the presence of a base.

| Protecting Group | Reagent | Abbreviation |

|---|---|---|

| tert-butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Boc |

| Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Cbz |

| Formyl | Anodic methoxylation of N-formylpiperidine | - |

| Benzyl | Benzyl halide | Bn |

| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | Ts |

Synthesis of Key this compound Intermediates

The synthesis of more complex derivatives of this compound often requires the preparation of key intermediates that can be further elaborated. An example of such an intermediate is 2-acetonyl-3-methoxypiperidine.

Preparation of 2-Acetonyl-3-methoxypiperidines

A multi-step synthesis for 2-acetonyl-3-methoxypiperidine has been developed, starting from readily available materials. google.com The key steps in this synthesis are outlined below:

Mannich Reaction: m-Hydroxypyridine undergoes a Mannich reaction with formaldehyde and dimethylamine to yield 2-dimethylaminomethyl-3-hydroxypyridine.

Methylation: The hydroxyl group is then methylated to give 2-dimethylaminomethyl-3-methoxypyridine.

Hydrogenation: The pyridine ring is reduced to a piperidine, affording 2-dimethylaminomethyl-3-methoxypiperidine.

Oxidation and Cope Elimination: A tandem oxidation and Cope elimination reaction generates 2-methylene-3-methoxypiperidine.

Ozonolysis: Ozonolysis of the exocyclic double bond yields 2-oxo-3-methoxypiperidine.

Condensation: A condensation reaction with acetone produces 3-methoxy-2-(2-oxopropylidene)piperidine.

Final Hydrogenation: The final step involves the hydrogenation of the double bond to give the target compound, 2-acetonyl-3-methoxypiperidine. google.com

This synthetic route demonstrates the utility of a stepwise approach to construct a highly functionalized piperidine derivative.

Routes to Didehydro-2-methoxypiperidines

Didehydro-2-methoxypiperidines, often taking the form of N-protected 1,2,3,4-tetrahydropyridines or cyclic enamides, are valuable synthetic intermediates. Their synthesis has been approached through several key strategies, including the functionalization of lactams, direct dehydrogenation of piperidine derivatives, and cascade reactions involving C-H activation.

Synthesis from Lactam Precursors via Palladium-Catalyzed Coupling

A prominent method for constructing substituted didehydro-2-methoxypiperidines involves the use of δ-valerolactam as a starting material. The lactam is first converted into an N-alkoxycarbonyl vinyl triflate. This intermediate serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents at the C6 position. acs.orgorganic-chemistry.orgorganic-chemistry.org

The general sequence begins with the N-protection of δ-valerolactam, followed by enolate formation and trapping with a triflating agent to yield the N-alkoxycarbonyl vinyl triflate. This triflate can then be coupled with various organoboron reagents.

Key findings from studies on Suzuki coupling reactions with six-membered lactam-derived vinyl triflates demonstrate the versatility of this approach: acs.orgorganic-chemistry.org

Coupling with Alkenylboronates and Arylboronic Acids : These reactions proceed under mild conditions, typically using a palladium catalyst like (Ph₃P)₂PdCl₂ with a base such as sodium carbonate in a THF-water solvent system. This method provides high yields of the corresponding 6-substituted N-alkoxycarbonyl-3,4-dihydro-2H-pyridines. acs.orgorganic-chemistry.org

Coupling with Alkylboronic Acids : The introduction of alkyl groups requires different reaction conditions. Optimal results are achieved using (dppf)PdCl₂ as the catalyst in anhydrous toluene, with the addition of silver(I) oxide (Ag₂O) alongside a base. This modification allows for the efficient synthesis of 6-alkyl derivatives. acs.org

The table below summarizes the outcomes of Suzuki coupling reactions for the synthesis of various N-alkoxycarbonyl-6-substituted-1,2,3,4-tetrahydropyridines from the corresponding vinyl triflate. acs.org

Direct Dehydrogenation of N-Acylpiperidines

An alternative and direct route to didehydropiperidine structures is the dehydrogenation of the corresponding saturated N-acylpiperidines. A novel, one-step method has been developed that avoids the need for pre-functionalization of the amide substrate. organic-chemistry.orgacs.orgnih.govacs.org

This reaction employs an unusual combination of lithium bis(trimethylsilyl)amide (LiHMDS) as a base and trifluoromethanesulfonic anhydride (Tf₂O) as both an electrophilic activator and an oxidant. acs.orgnih.govresearchgate.net The process is characterized by its operational simplicity and a broad substrate scope, making it a powerful tool for generating cyclic enamides. The reaction proceeds by activation of the amide carbonyl by Tf₂O, followed by deprotonation and subsequent elimination to form the enamide.

The scope of this N-dehydrogenation has been demonstrated with various N-acylpiperidines, affording the corresponding enamides in good to excellent yields.

Cascade Reactions for Tetrahydropyridine (B1245486) Synthesis

Highly substituted tetrahydropyridines can be synthesized through one-pot cascade reactions. One such sequence involves a rhodium(I)-catalyzed C–H activation of an α,β-unsaturated imine, coupling with an alkyne, subsequent electrocyclization to a 1,2-dihydropyridine intermediate, and finally a diastereoselective reduction. nih.govnih.gov

This process begins with the Rh-catalyzed β-C–H bond activation of an α,β-unsaturated imine, which then adds across an alkyne to form an azatriene intermediate. This intermediate undergoes a 6π-electrocyclization in situ to yield a 1,2-dihydropyridine. The resulting dihydropyridine can then be selectively functionalized. Stereoselective protonation of the enamine double bond generates an iminium intermediate, which is then reduced by a hydride source like sodium borohydride to furnish highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95% dr). nih.gov This method allows for the creation of multiple stereocenters in a single operation from simple, readily available starting materials. nih.govnih.gov

Reactivity and Reaction Mechanisms of 2 Methoxypiperidine Derivatives

Nucleophilic Substitution Reactions at the 2-Position

Nucleophilic substitution at the C2 position of 2-methoxypiperidine derivatives is a cornerstone of their synthetic utility. The methoxy (B1213986) group acts as a leaving group, often activated by a Lewis acid, to generate a cyclic N-acyliminium ion in situ. This intermediate is then trapped by various nucleophiles.

Metal triflates have emerged as highly effective catalysts for promoting nucleophilic substitution reactions on 2-alkoxy and 2-acyloxypiperidines. acs.orgnih.gov Among the various metal triflates tested, including Sn(OTf)₂, Cu(OTf)₂, and Hf(OTf)₄, Scandium triflate (Sc(OTf)₃) has been identified as providing the best results for these transformations. acs.orgnih.gov These catalysts facilitate the departure of the leaving group at the anomeric C2 position, leading to the formation of the key N-acyliminium ion intermediate that subsequently reacts with nucleophiles. acs.org

N-Benzyloxycarbonyl-2-methoxypiperidine has been successfully utilized as a substrate for nucleophilic substitution reactions with silyl (B83357) enolates, catalyzed by catalytic amounts of metal triflates. acs.orgnih.gov In these reactions, the silyl enolate acts as the carbon-based nucleophile, attacking the electrophilic C2 position of the piperidine (B6355638) ring after the formation of the N-acyliminium ion. This process results in the formation of 2-alkylated piperidine derivatives, effectively creating a new carbon-carbon bond at the position previously occupied by the methoxy group. acs.org

The stereochemical outcome of metal triflate-catalyzed substitutions is highly dependent on the substitution pattern of the piperidine precursor. While N-benzyloxycarbonyl-2-methoxypiperidine serves as a viable substrate, detailed stereoselectivity studies have often employed related 2-acyloxy derivatives, which generate the same N-acyliminium ion intermediate. acs.orgnih.gov For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl enolates affords the 2-alkylated products with high cis-selectivity. acs.orgnih.gov Conversely, substrates such as 2,3-diacyloxy-N-benzyloxycarbonylpiperidines exhibit a preference for trans-selectivity under similar reaction conditions. acs.orgnih.gov These stereochemical assignments have been rigorously confirmed through NMR analysis, X-ray crystallography, and further synthetic transformations. acs.org

| Piperidine Substrate | Typical Nucleophile | Predominant Stereoselectivity |

|---|---|---|

| 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | Silyl Enolates | cis |

| 2,3-diacyloxy-N-benzyloxycarbonylpiperidines | Silyl Enolates | trans |

The in situ generation of cyclic N-acyliminium ions from this compound precursors is a versatile and powerful strategy for carbon-carbon bond formation. nih.govscispace.com These electrophilic intermediates readily react with a diverse range of carbon-centered nucleophiles, providing a reliable method for introducing substituents at the C2 position of the piperidine ring. nih.govresearchgate.net This approach is fundamental to the synthesis of numerous alkaloids and biologically active molecules containing the piperidine scaffold. scispace.com

A wide variety of nucleophiles have been successfully added to N-acyliminium ions derived from 2-methoxypiperidines and related precursors. Organometallic reagents are particularly common, with examples including:

Organoaluminum reagents (e.g., Me₃Al) beilstein-journals.org

Organozinc reagents (e.g., diethylzinc) beilstein-journals.org

Organostannane reagents (e.g., allyltributylstannane) beilstein-journals.org

Organocopper reagents scispace.com

Grignard reagents and Organolithium compounds nih.govnjtech.edu.cnnih.gov

Beyond traditional organometallic reagents, other carbon nucleophiles such as potassium cyanide and various π-nucleophiles like allyltrimethylsilane have also been employed effectively. scispace.combeilstein-journals.orgnih.gov

| Class of Nucleophile | Specific Example(s) |

|---|---|

| Organoaluminum | Trimethylaluminum (Me₃Al) |

| Organozinc | Diethylzinc |

| Organostannane | Allyltributylstannane |

| Organocopper | Alkylcopper reagents |

| Organomagnesium | Grignard Reagents |

| Organolithium | Alkyllithium |

| Cyanides | Potassium Cyanide (KCN) |

| Organosilanes | Allyltrimethylsilane |

The stereochemical course of nucleophilic additions to cyclic N-acyliminium ions is a critical aspect of their synthetic utility, and significant efforts have been made to control the diastereoselectivity of these reactions. nih.govbeilstein-journals.org The conformation of the N-acyliminium ion intermediate plays a crucial role in dictating the facial selectivity of the nucleophilic attack. beilstein-journals.org It is proposed that the ion adopts a half-chair conformation, and the nucleophile attacks from the face that leads to the more stable chair-form product. beilstein-journals.org

The choice of nucleophile can have a profound impact on the stereochemical outcome. For instance, the addition of alkylcopper reagents to a chiral N-acyliminium ion derived from a 6-methoxypiperidine-1,2-dicarboxylate precursor proceeds with a high degree of trans selectivity. scispace.com This is in stark contrast to the addition of many π-nucleophiles to similar systems, which often show a high degree of cis selectivity. scispace.com This cis selectivity is attributed to a stereoelectronically controlled attack on the conformation where the ester group is in an axial position to minimize strain. scispace.com In other systems, substituents on the piperidine ring can direct the incoming nucleophile; a pseudo-equatorial substituent on the N-acyliminium ion intermediate generally leads to the formation of a trans-disubstituted product. beilstein-journals.org

| N-Acyliminium Ion Precursor | Nucleophile | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| N-Boc-4-phenyl-2-methoxypiperidine | Me₃Al | 81% | <1:99 |

| N-Boc-4-phenyl-2-methoxypiperidine | Diethylzinc | 95% | 3:97 |

| N-Boc-4-phenyl-2-methoxypiperidine | Allyltributylstannane | 85% | 3:97 |

| (2S)-Dimethyl 6-methoxypiperidine-1,2-dicarboxylate | PrCu | - | 24:76 |

Ring-Opening and Ring-Closure Transformations

The structural framework of this compound derivatives can be involved in sophisticated transformations that include both the cleavage (ring-opening) and formation (ring-closure) of the piperidine ring. A notable synthetic strategy involves an oxidative ring cleavage of a precursor molecule, followed by a cyclization step that forms the piperidine scaffold.

One such methodology uses substituted cyclopentenes as starting materials to selectively synthesize functionalized piperidine derivatives. nih.gov The process is initiated by an oxidative cleavage of the olefin bond within the cyclopentene ring. This step yields reactive diformyl intermediates. Following the ring-opening, a crucial ring-closing transformation is carried out through a double reductive amination protocol. nih.gov For instance, when a γ-aminocyclopentenecarboxylic ester is converted to its diformyl intermediate, its subsequent reaction with a primary chiral amine (like (R) or (S)-α-methylbenzylamine) and a reducing agent (NaBH₃CN) facilitates the formation of a piperidine scaffold through ring expansion. nih.gov This sequence demonstrates a powerful method for constructing the piperidine core, where the stereochemistry of the final product can be controlled. nih.gov Such transformations are valuable in organic synthesis for creating complex nitrogen-containing heterocycles from simpler cyclic precursors.

Transformations Involving the Methoxy Group

Role of Methoxy as a Leaving Group or Activating Group

The methoxy group at the C2 position of the piperidine ring plays a pivotal role in the reactivity of this compound derivatives, functioning as both an activating group and a leaving group. As part of an N,O-acetal functional group, the methoxy group significantly influences the electrophilicity of the C2 carbon.

The methoxy substituent is prevalent in many natural products and approved drugs, where it impacts ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov In the context of this compound, its primary role is to act as a leaving group in nucleophilic substitution reactions. This process is typically facilitated by the presence of a Lewis acid, which coordinates to the methoxy oxygen, making it a better leaving group. For example, in the reaction of 3-fluoro-2-methoxypiperidines with allyltrimethylsilane, the reaction is promoted by Lewis acids such as BF₃ and TiCl₄. researchgate.net In this transformation, the methoxy group is displaced by the allyl nucleophile, demonstrating its function as a leaving group to enable C-C bond formation at the C2 position.

The ability of the methoxy group to depart is enhanced by the presence of the adjacent nitrogen atom, which can stabilize the resulting intermediate through neighboring group participation. The effectiveness of the methoxy group as a leaving group is a fundamental aspect of the synthetic utility of α-alkoxyamines and amides in the construction of more complex alkaloids and heterocyclic systems. researchgate.net

Mechanisms of Methoxy Group Participation in Reactions

The departure of the methoxy group from the C2 position is often not a simple substitution but is mechanistically facilitated by a process known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.org In this mechanism, the lone pair of electrons on the adjacent ring nitrogen atom plays a direct role in the reaction at the C2 carbon center.

The process can be described as follows:

Initial Assistance : As the methoxy group begins to depart (often assisted by a Lewis acid), the non-bonding electrons of the nitrogen atom attack the C2 carbon in an intramolecular fashion. wikipedia.orglibretexts.org

Formation of a Cyclic Iminium Ion : This intramolecular attack results in the formation of a strained, bicyclic intermediate or, more commonly, a resonance-stabilized acyliminium or iminium ion. This cyclic cation is a key reactive intermediate.

Nucleophilic Attack : An external nucleophile then attacks the electrophilic C2 carbon of the iminium ion. This attack occurs from the face opposite to the nitrogen bridge, leading to the formation of the final product.

Oxidative and Reductive Transformations

Anodic Oxidation Processes

Anodic oxidation provides a direct and efficient method for introducing a methoxy group at the α-position to the nitrogen atom in piperidine derivatives, thereby synthesizing 2-methoxypiperidines. bohrium.com This electrochemical process involves the oxidation of N-substituted piperidines in methanol (B129727), which acts as both the solvent and the nucleophile. The outcome of the reaction is highly dependent on the experimental conditions, including the nature of the N-substituent, the anode material, and the supporting electrolyte. bohrium.com

Studies on N-acyl and N-sulfonyl piperidines have shown that these compounds undergo anodic oxidation to yield α-monomethoxy and α,α'-dimethoxy products. bohrium.com The N-substituent plays a critical role in the reaction's selectivity. For example, anodic methoxylation on a graphite anode with Et₄NOTs as the electrolyte favors the formation of the α-monomethoxy product (this compound derivative). bohrium.com In contrast, using Et₄NBF₄ as the electrolyte can lead to the α,α'-dimethoxy derivative becoming the predominant product in certain cases. bohrium.com This electrochemical approach is valued for its potential in forming new carbon-carbon bonds and for ring expansion or annulation reactions. bohrium.com

Table 1: Influence of Reaction Conditions on Anodic Methoxylation of N-Substituted Piperidines bohrium.com

| N-Substituent | Anode Material | Supporting Electrolyte | Predominant Product(s) |

|---|---|---|---|

| Acyl (-COMe, -COPh) | Graphite | Et₄NOTs | α-Monomethoxy |

| Acyl (-COMe, -COPh) | Graphite | Et₄NBF₄ | α,α'-Dimethoxy |

| Sulfonyl (-SO₂Ph) | Carbon Felt | Et₄NOTs | α-Monomethoxy |

Investigations of Oxidative Deamination Products

Investigations into the oxidative deamination of lysine and its analogs have revealed the formation of a cyclic product that is a structural analog of this compound. Lysine, an amino acid, possesses a terminal primary amine group on a side chain that can undergo oxidative deamination, a reaction mediated by enzymes like lysyl oxidase or certain polyphenols. nih.govnih.gov

This reaction converts the primary amine into an aldehyde, forming α-aminoadipic-5-semialdehyde (AAS). nih.gov Crucially, this linear aldehyde exists in a dynamic equilibrium with a more stable, cyclic intramolecular hemiaminal form: 2-piperidinol. nih.govnih.gov The 2-piperidinol structure is a six-membered ring and is the direct hydroxyl analog of this compound. The formation of this stable cyclic structure was confirmed through detailed characterization of oxidation products from lysine analogs. nih.gov The study identified the 2-piperidinol derivative as a major product, existing in equilibrium with its ring-open aldehyde form. nih.govnih.gov

This finding is significant as it establishes that the piperidine ring with a C2-heteroatom substituent (in this case, -OH) is a key structural motif resulting from the oxidation of primary amine precursors. It highlights a natural pathway leading to a core structure closely related to this compound.

Table 2: Products Identified from the Oxidative Deamination of a Lysine-Containing Dipeptide nih.gov

| Product Designation | Inferred Structure | Form |

|---|---|---|

| GK-1 | Aldehyde | Ring-Open |

| GK-2 | 2-Piperidinol | Cyclic Hemiaminal |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a critical process in the synthesis and transformation of this compound and its derivatives. This process typically involves the addition of hydrogen across double bonds or the cleavage of bonds in the presence of a metal catalyst. The specific pathways are highly dependent on the substrate, catalyst, and reaction conditions.

One of the primary methods for synthesizing this compound is through the catalytic hydrogenation of 2-methoxypyridine. researchgate.net This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring. A common catalyst for this transformation is platinum(IV) oxide (PtO₂), often used in a protic solvent like glacial acetic acid. researchgate.net The acidic solvent enhances the activity of the catalyst, facilitating the reduction which might otherwise be challenging due to the potential for the nitrogen atom in the pyridine ring to poison the catalyst. researchgate.net The reaction is typically carried out under significant hydrogen pressure, for instance, 50 bar, to achieve the desired transformation. researchgate.net

The general mechanism for this type of heterogeneous catalytic hydrogenation involves the adsorption of molecular hydrogen onto the surface of the metal catalyst, where the H-H bond is weakened. The pyridine derivative also adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms to the aromatic ring, ultimately leading to the fully saturated piperidine ring.

Detailed research findings for the hydrogenation of 2-methoxypyridine to this compound are summarized in the table below.

Table 1: Catalytic Hydrogenation of 2-Methoxypyridine

| Catalyst | Solvent | H₂ Pressure | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| PtO₂ | Glacial Acetic Acid | 50 bar | Room Temperature | 6-8 h | This compound |

Data sourced from a study on the catalytic hydrogenation of various pyridine derivatives. researchgate.net

Beyond its synthesis, this compound derivatives can undergo further reactions under hydrogenation conditions, notably hydrogenolysis. Hydrogenolysis is a reaction where a chemical bond is broken by the addition of hydrogen. In the context of this compound, this can involve the cleavage of the C-N bonds within the piperidine ring.

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the hydrogenolysis pathways of piperidine and its derivatives on catalyst surfaces like molybdenum phosphide (MoP) and molybdenum nitride (γ-Mo₂N). researchgate.netscholaris.caiaea.org These studies provide insight into the reaction mechanisms at a molecular level. The process is a key aspect of hydrodenitrogenation (HDN), a crucial industrial process for removing nitrogen from petroleum feedstocks. scholaris.caiaea.org

The hydrogenolysis of a piperidine ring typically begins with the addition of a surface hydrogen atom to the nitrogen atom, forming a piperidinium intermediate. researchgate.netscholaris.ca This is followed by the cleavage of a C-N bond. For a derivative like this compound, the presence of the methoxy group can influence the electronic properties and steric environment of the ring, potentially affecting the regioselectivity of the C-N bond cleavage. Theoretical models indicate that this C-N bond scission has a significant energy barrier. researchgate.netscholaris.ca Subsequent hydrogenation steps would lead to the opening of the ring and the eventual formation of an alkane (pentane) and ammonia. researchgate.netscholaris.caiaea.org

The energy barriers for these steps are critical in determining the reaction pathway. For instance, DFT studies on the hydrogenolysis of piperidine on a γ-Mo₂N surface have calculated the energy barriers for the initial C-N bond cleavage. scholaris.ca While direct C-N bond cleavage of the precursor pyridine is energetically unfavorable, the cleavage of the C-N bond in the fully hydrogenated piperidine ring is more feasible. scholaris.ca

Table 2: Theoretical Energy Barriers for Piperidine Hydrogenolysis Steps on γ-Mo₂N

| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Piperidine Adsorption | Adsorption of piperidine on the catalyst surface. | - | -31.2 (Exothermic) |

| N-Protonation & C-N Cleavage | Formation of piperidinium and subsequent C₂–N bond rupture. | 23.4 | -45.2 (Exothermic) |

Data derived from DFT calculations on the hydrodenitrogenation networks of pyridine. scholaris.ca

These theoretical findings for piperidine provide a foundational understanding of the potential hydrogenolysis pathways for its derivatives, including this compound. The actual experimental conditions, such as the choice of catalyst, temperature, and pressure, would play a decisive role in determining whether hydrogenation of other functional groups or hydrogenolysis of the ring is the predominant pathway.

Stereochemical Aspects in 2 Methoxypiperidine Chemistry

Chiral Synthesis of 2-Methoxypiperidine Enantiomers

The synthesis of enantiomerically pure this compound is essential for applications requiring precise stereochemical control. Two primary strategies are employed: utilizing pre-existing chirality in starting materials and inducing chirality during the formation of the this compound structure.

Enantiospecific Syntheses from Chiral Precursors

Enantiospecific synthesis leverages chiral starting materials to directly construct enantiomerically enriched this compound. This approach often involves transformations that preserve or transfer the existing stereochemistry. While specific examples directly detailing the synthesis of this compound from chiral precursors are not extensively detailed in the provided search results, the general principle is well-established in chiral amine synthesis. For instance, related piperidine (B6355638) derivatives have been synthesized from chiral precursors, demonstrating the feasibility of this strategy for the broader class of piperidines researchgate.net. The core concept involves starting with a molecule that already possesses the desired stereochemical configuration and performing a series of reactions that lead to the this compound scaffold without racemization.

Asymmetric Induction in this compound Formation

Asymmetric induction involves creating a new stereocenter or controlling the stereochemistry of an existing one during the synthesis of this compound. This is commonly achieved through the use of chiral catalysts, reagents, or auxiliaries.

One notable method involves the asymmetric carbon-carbon bond formation at the 2-position of a piperidine skeleton. For example, the reaction between 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidines and dimethyl malonate, catalyzed by a Cu(II)-chiral bis(oxazoline) ligand complex, has been reported to yield 2-substituted piperidine skeletons with moderate enantioselectivity researchgate.netnih.gov. This approach utilizes a chiral catalyst to direct the formation of the new stereocenter at the C2 position. The enantiomeric excess (ee) achieved in such reactions is a key metric for evaluating the effectiveness of the asymmetric induction.

Flow electrochemistry has also emerged as a powerful tool. Anodic α-methoxylation of N-formylpiperidine, followed by C-C bond-forming reactions with carbon nucleophiles, and subsequent monodeuterio-N-methylation, has been used to synthesize mono-deuterated N-methyl chiral piperidines soton.ac.uk. This electrochemical method provides access to methoxylated intermediates that can be further functionalized stereoselectively.

Diastereoselective Reactions of this compound Derivatives

Once a chiral this compound scaffold is established, or when working with derivatives, controlling the relative stereochemistry of newly formed stereocenters is crucial. Diastereoselective reactions are employed for this purpose.

Control of Relative Stereochemistry in C-C Bond Formations

The formation of new carbon-carbon bonds adjacent to the this compound core often requires careful control of diastereoselectivity. Metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxypiperidines and 2-acyloxypiperidines have been investigated for their diastereoselective outcomes nih.govacs.org. For instance, N-benzyloxycarbonyl-2-methoxypiperidine and related 2-acyloxypiperidines have been reacted with silyl (B83357) enolates in the presence of metal triflates like Sc(OTf)₃. Depending on the substitution pattern of the piperidine derivative, high cis-selectivity or trans-selectivity can be achieved nih.govacs.org. Specifically, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine showed high cis-selectivity with silyl enolates, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines exhibited trans-selectivity nih.gov. These findings highlight the influence of substituents and the nature of the leaving group on the diastereochemical outcome.

A polymer-supported chiral auxiliary approach has also been employed for nucleophilic additions to N-acyliminium ions derived from this compound carbamates. These reactions have afforded 2-substituted piperidines with selectivities ranging from 4:1 to 11.1, demonstrating effective control over relative stereochemistry in C-C bond formations researchgate.netnih.gov.

Influence of Protecting Groups on Diastereoselectivity

Protecting groups play a significant role in modulating the reactivity and stereochemical outcome of reactions involving this compound derivatives. The choice of protecting group on the nitrogen atom of the piperidine ring can influence the conformation of the molecule and the stereochemical preference in subsequent reactions. For example, in the context of N-acyliminium ion chemistry, different protecting groups on the piperidine nitrogen can affect the diastereoselectivity of nucleophilic additions soton.ac.uksoton.ac.uk. While specific studies focusing solely on the influence of protecting groups on the diastereoselectivity of this compound itself are not exhaustively detailed, the general principle is well-documented in carbohydrate chemistry and related heterocyclic synthesis, where protecting groups can direct stereochemical outcomes through steric or electronic effects academie-sciences.frnih.govlabinsights.nl. For instance, the N-acyl group can influence the facial selectivity of nucleophilic attack on the intermediate N-acyliminium ion.

This compound as a Chiral Auxiliary or Building Block

This compound and its derivatives can serve as valuable chiral auxiliaries or building blocks in the synthesis of complex chiral molecules.

As a chiral auxiliary, a chiral moiety is temporarily attached to a substrate to induce stereoselectivity in a reaction. Once the desired stereochemistry is established, the auxiliary is cleaved. While direct use of this compound as a standalone chiral auxiliary is less commonly cited than its role as a building block, its derivatives, particularly those incorporating chiral elements or attached to solid supports, have been utilized. For example, polymer-supported chiral auxiliaries derived from related piperidine structures have been employed to control the stereochemistry of nucleophilic additions to N-acyliminium ions, leading to chiral piperidine intermediates used in alkaloid synthesis researchgate.netnih.gov.

As a chiral building block, this compound provides a pre-formed chiral scaffold that can be incorporated into larger molecules. Its functional groups allow for further elaboration. For instance, chiral piperidines, including those derived from this compound intermediates, are key synthons in the pharmaceutical industry for the synthesis of biologically active compounds researchgate.net. The ability to synthesize enantiomerically pure this compound or its derivatives makes them attractive starting materials for constructing complex chiral targets.

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis, which utilizes small organic molecules as catalysts to promote enantioselective reactions, has emerged as a powerful tool in modern organic synthesis. Piperidine derivatives, including those related to this compound, can serve as chiral building blocks or even as components of organocatalytic systems themselves. The inherent chirality of modified piperidine structures can be leveraged to induce stereoselectivity in various bond-forming reactions.

Organocatalytic strategies often involve the activation of substrates through non-covalent interactions or the formation of transient covalent intermediates like enamines or iminium ions. For instance, chiral secondary amines, which can be derived from or incorporate piperidine motifs, are widely employed in enamine catalysis to activate carbonyl compounds for enantioselective aldol (B89426) or Michael reactions mdpi.com. Similarly, iminium ion catalysis, often employing chiral amines, facilitates conjugate additions and cycloadditions, leading to complex chiral cyclic structures mdpi.com.

While specific examples of this compound acting as a direct organocatalyst are less detailed in the literature, its structural features make it a potential candidate for incorporation into chiral organocatalyst designs. Furthermore, chiral piperidine derivatives synthesized using organocatalytic methods can serve as key intermediates in the synthesis of pharmaceuticals. For example, organocatalyzed reactions have been employed for the enantioselective synthesis of chiral β-amino aldehydes, which are crucial fragments for drugs like maraviroc, achieving high enantioselectivities (92–95%) using catalysts such as (S)-diphenylprolinol silyl ether nih.gov. Organocatalytic intramolecular aza-Michael reactions have also been developed to construct enantiomerically enriched 2,5,5-trisubstituted piperidines bearing quaternary stereocenters, with selectivities reaching up to 97% mdpi.comrsc.org.

Table 1: Representative Organocatalytic Approaches to Chiral Piperidine Structures

| Reaction Type / Catalyst Class | Substrate Type / Transformation | Achieved Enantioselectivity (ee) | Key Intermediate/Product Type | Reference |

| Enamine Catalysis (e.g., Proline Derivatives) | Carbonyl compounds (aldehydes, ketones) | Up to 99% | Chiral β-amino aldehydes, aldol products | mdpi.comnih.gov |

| Iminium Ion Catalysis | α,β-Unsaturated aldehydes/ketones | High enantioselectivity | Chiral cyclic compounds, spirocyclic piperidines | mdpi.commdpi.com |

| Phase-Transfer Catalysis | Alkylation, conjugate addition | High enantioselectivity | Various chiral molecules | mdpi.comnih.gov |

| Amino-thiocarbamate Catalysis | Olefinic amides (bromoaminocyclization) | High enantioselectivity | 2-substituted 3-bromopiperidines | rsc.org |

Solid-Phase Asymmetric Synthesis Utilizing Chiral Inductors

Solid-phase synthesis, a technique where reactants are immobilized on a solid support, offers advantages in purification and reaction handling. When combined with chiral inductors (chiral auxiliaries attached to the solid support), it allows for the stereoselective construction of complex molecules. This compound derivatives have been effectively utilized in such strategies, particularly as precursors for generating chiral N-acyliminium ions.

A notable example involves the use of a polymer-supported (-)-8-phenylmenthyl auxiliary, a well-established chiral inductor, for the asymmetric addition of nucleophiles to N-acyliminium ions derived from this compound carbamate (B1207046) nih.govresearchgate.netebi.ac.uk. In this methodology, the this compound moiety is attached to the solid support via the chiral auxiliary. Upon activation, it generates a chiral N-acyliminium ion intermediate. The subsequent addition of various carbon nucleophiles, such as allyltrimethylsilane, TMSCN, 2-(trimethylsiloxy)propene, and triisopropylsilyloxyfuran, to this electrophilic intermediate proceeds with significant stereocontrol dictated by the immobilized chiral inductor nih.govresearchgate.netebi.ac.uk.

The research findings indicate that this approach yields 2-substituted piperidines with good efficiency and stereoselectivity. After cleavage from the resin, the products are obtained in yields ranging from 70% to 84%, with selectivities (likely diastereomeric ratios) reported between 4:1 and 11.1 nih.govresearchgate.netebi.ac.uk. These chiral piperidine intermediates have proven valuable in the synthesis of various chiral alkaloids, including (R)-pipecolic acid, (R)-pelletierine, (S)-coniine, and (R,R)-myrtine nih.govresearchgate.netebi.ac.uk. The development of such solid-phase methodologies is crucial for efficient access to enantiomerically pure building blocks for drug discovery and natural product synthesis.

Table 2: Solid-Phase Asymmetric Synthesis Using a Polymer-Supported Chiral Inductor with this compound Derivatives

| Chiral Inductor | Precursor Derived from this compound | Nucleophile | Yield (%) | Selectivity (dr or ee) | Synthesized Products/Intermediates | Reference |

| Polymer-supported (-)-8-phenylmenthyl | This compound carbamate | Allyltrimethylsilane | 70-84 | 4:1 to 11.1 | 2-substituted piperidines | nih.govresearchgate.netebi.ac.uk |

| Polymer-supported (-)-8-phenylmenthyl | This compound carbamate | TMSCN | 70-84 | 4:1 to 11.1 | 2-substituted piperidines | nih.govresearchgate.netebi.ac.uk |

| Polymer-supported (-)-8-phenylmenthyl | This compound carbamate | 2-(Trimethylsiloxy)propene | 70-84 | 4:1 to 11.1 | 2-substituted piperidines | nih.govresearchgate.netebi.ac.uk |

| Polymer-supported (-)-8-phenylmenthyl | This compound carbamate | Triisopropylsilyloxyfuran | 70-84 | 4:1 to 11.1 | 2-substituted piperidines | nih.govresearchgate.netebi.ac.uk |

Compound List:

this compound

CP-99,994

Maraviroc

(S)-diphenylprolinol silyl ether

2,5,5-trisubstituted piperidines

2-substituted 3-bromopiperidines

Preclamol

(R)-pipecolic acid

(R)-pelletierine

(S)-coniine

(R,R)-myrtine

Allyltrimethylsilane

TMSCN (Trimethylsilyl cyanide)

2-(Trimethylsiloxy)propene

Triisopropylsilyloxyfuran

N-acyliminium ion

(-)-8-phenylmenthyl auxiliary

this compound carbamate

Chiral N-acyliminium ion

Chiral piperidine derivatives

Chiral β-amino aldehydes

Spirocyclic piperidines

Piperidine derivatives

Chiral organocatalysts

Amine protecting group

Vinyl sulfonamide

N-formylpiperidine

N-benzyloxycarbonyl-2-methoxypiperidine

Applications of 2 Methoxypiperidine in Complex Molecule Synthesis Research

Precursor in Natural Product Total Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products, especially alkaloids, which often exhibit significant biological activities. 2-Methoxypiperidine, particularly in its chiral forms, provides a versatile entry point for constructing these complex molecular architectures with precise stereochemical control.

Strategy and Stereocontrol in Alkaloid Synthesis

The synthesis of alkaloids often requires meticulous control over stereochemistry to achieve the correct three-dimensional structure of the target molecule. This compound derivatives have been instrumental in developing strategies that exploit N-acyliminium ion chemistry, allowing for highly diastereoselective carbon-carbon bond formations. These methods are crucial for establishing the correct relative and absolute stereochemistry of the chiral centers within the piperidine ring and its substituents.

Febrifugine (B1672321) and Related Structures

Febrifugine, a potent antimalarial alkaloid, has been a significant target in total synthesis efforts. Research has demonstrated that this compound derivatives, specifically N-protected 2,3-diacyloxypiperidines, can serve as precursors in diastereoselective nucleophilic substitution reactions. For instance, N-benzyloxycarbonyl-2,3-diacetoxypiperidine has been utilized in reactions with silyl (B83357) enolates, catalyzed by metal triflates such as Sc(OTf)₃, to achieve high cis-selectivity in the formation of 2-alkylated adducts. This approach has proven successful in the total synthesis of febrifugine acs.orgnih.govresearchgate.net. Furthermore, studies have explored the synthesis of fluorinated analogues of febrifugine, using this compound derivatives in electrophilic fluorination-allylation sequences, demonstrating the adaptability of this scaffold for creating complex analogues researchgate.net.

Securinega Alkaloids

The Securinega alkaloids, characterized by their bridged tetracyclic structures and significant biological activities, have also been targets of synthetic chemists. An enantioselective approach to the total synthesis of Securinega alkaloids, such as (-)-norsecurinine and phyllanthine, has employed a stereoselective imino Diels-Alder construction of the methoxypiperidine ring nih.gov. While this specific example doesn't directly use this compound as a starting material, it highlights the importance of methoxypiperidine scaffolds in accessing these complex natural products. Research into dimeric Securinega alkaloids like flueggenines D and I has utilized Stille reactions and conjugate reduction for dimerization, showcasing advanced synthetic strategies for these alkaloid families nih.govrsc.org.

Lupin Alkaloids

Lupin alkaloids, a class of alkaloids found in plants of the Lupinus genus, have also been synthesized using strategies involving piperidine chemistry. For example, a highly anti-selective formal imino-aldol methodology has been applied to the asymmetric total synthesis of several lupin alkaloids, including (+)-lupinine and (-)-epitashiromine soton.ac.uk. This research involved the preparation of piperidine derivatives, and while not explicitly stating this compound as the direct precursor in all cases, it underscores the utility of functionalized piperidines, which can be accessed via intermediates like this compound, in constructing these complex structures soton.ac.ukresearchgate.netmdpi.comeurofins.de.

Coniine and Pipecolic Acid Derivatives

Coniine, the primary alkaloid in poison hemlock (Conium maculatum), is a well-known piperidine alkaloid. Synthetic routes to coniine and its analogues have frequently employed piperidine precursors. Chiral this compound carbamates have been used as intermediates for the synthesis of chiral piperidines, which in turn serve as key building blocks for simple chiral alkaloids like (S)-coniine. These methods leverage the stereochemical control offered by N-acyliminium ion intermediates derived from this compound ebi.ac.uknih.govucd.ie.

Similarly, pipecolic acid derivatives, which are piperidine-2-carboxylic acids, are important structural units in various natural products and pharmaceuticals. The synthesis of pipecolic acid derivatives has been achieved through methods involving the addition of nucleophiles to tetrahydropyridines or via cobalt-catalyzed isomerization-carboxylation of unsaturated cyclic amines, with N-acetyl-2-methoxypiperidine noted as a related intermediate oup.comrsc.org. The development of chiral piperidine intermediates derived from this compound has also enabled the synthesis of (R)-pipecolic acid ebi.ac.uknih.govresearchgate.net.

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond alkaloids, this compound and its derivatives are valuable in the synthesis of a broader range of nitrogen-containing heterocycles. The ability to generate N-acyliminium ions from this compound allows for stereoselective carbon-carbon bond formation at the C-2 position of the piperidine ring. This has been exploited in reactions with various nucleophiles, such as silyl enolates and organometallic reagents, to create functionalized piperidines that can be further elaborated into diverse heterocyclic systems acs.orgnih.govresearchgate.netnih.govrsc.orgacs.org. For example, asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have been achieved using chiral ligands with copper catalysis, demonstrating the versatility of this compound-derived intermediates in constructing complex heterocyclic frameworks researchgate.net.

Role in Medicinal Chemistry Precursor Research

The piperidine moiety is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals. This compound serves as a key precursor in the synthesis of various medicinal chemistry targets.

The development of enantiomerically pure piperidine scaffolds is crucial for drug discovery, as chirality often dictates biological activity and receptor binding. This compound can be transformed into chiral piperidine derivatives through various stereoselective synthetic routes. For instance, electrochemical oxidation of N-protected piperidines in methanol (B129727) can yield α-methoxylated carbamates, which are key intermediates for further functionalization and the creation of stereodefined piperidine systems. These methods allow for the controlled introduction of chirality, leading to optically active compounds with potential applications in drug discovery programs researchgate.net. Research has explored the synthesis of chiral piperidine skeletons, where intermediates derived from methoxylation of piperidine derivatives have been utilized in coupling reactions to produce stereoselective products researchgate.netresearchgate.net. The ability to control stereochemistry at the 2-position of the piperidine ring is an active area of research, aiming to generate diverse three-dimensional molecules for screening researchgate.net.

This compound, or its related methoxylated intermediates, plays a role in the synthetic pathways toward methylphenidate and its derivatives. Studies have detailed methods for preparing optically active methylphenidate starting from piperidine derivatives, involving electrochemical oxidation to α-methoxylated carbamates, followed by coupling reactions to form methylphenidate derivatives with high stereoselectivity researchgate.netlookchem.com. These approaches highlight the utility of methoxy-functionalized piperidine intermediates in constructing the core structure of methylphenidate and its analogs, which are of interest in central nervous system stimulant research google.comgoogle.comnih.gov. For example, the synthesis of erythro MPH analogues functionalized at the piperidyl C5′ position has been achieved by installing a methyl phenylacetate (B1230308) moiety at the C2′ position of a pyridine (B92270) complex, which is subsequently transformed into a tetrahydropyridine (B1245486) and then a piperidine nih.gov.

Building Block for Novel Chemical Structures

Beyond medicinal chemistry, this compound serves as a versatile building block for constructing a wide array of novel chemical structures, contributing to materials research and general organic synthesis.

The functionalization of the piperidine ring allows for the creation of diverse derivatives with potential applications in materials science. While direct applications in materials research are less explicitly detailed for this compound itself in the provided literature, the general synthesis of functionalized piperidines is a broad field. Piperidine scaffolds are important in creating complex three-dimensional molecules, which can have applications in areas like supramolecular chemistry or as ligands in catalysis. The development of modular strategies to simplify piperidine synthesis, analogous to advancements in pyridine chemistry, aims to provide tools for creating complex 3D molecules for various applications news-medical.net.

This compound can be utilized in the synthesis of other heterocyclic systems. For instance, research has explored the synthesis of functionalized piperidines, including those with adjacent oxygen functionalities, which can serve as precursors to other heterocyclic rings. While specific examples directly employing this compound to form 1,3-oxazines are not detailed in the provided snippets, the broader field of heterocycle construction often involves piperidine derivatives as starting materials or intermediates. The synthesis of various heterocyclic compounds, including 1,3-oxazines, is a significant area of research, utilizing diverse starting materials and reaction methodologies researchgate.netosi.lvmdpi.com. The general reactivity of the methoxy (B1213986) group and the piperidine nitrogen can be leveraged in cyclization reactions to form new ring systems.

Advanced Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopic techniques play a crucial role in determining the precise three-dimensional structure, relative and absolute stereochemistry, and conformational states of 2-methoxypiperidine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, along with advanced 2D NMR techniques such as COSY, HMBC, and NOESY, are indispensable tools for assigning the stereochemistry of this compound derivatives. Coupling constants (J values) between adjacent protons provide critical information about dihedral angles, thereby indicating the relative orientation of substituents on the piperidine (B6355638) ring (e.g., axial vs. equatorial). NOESY experiments are particularly powerful for establishing through-space proximity between protons, allowing for the determination of relative stereochemistry and conformational preferences. For instance, in related piperidine systems, specific chemical shifts and coupling patterns have been used to distinguish between different isomers, with NOESY correlations confirming the spatial arrangement of substituents soton.ac.ukresearchgate.netacs.orgipb.ptsoton.ac.uk. The assignment of the methoxy (B1213986) group at the C-2 position and the configuration of adjacent stereocenters can be confidently established through detailed analysis of these NMR parameters researchgate.net.

Table 1: Representative NMR Data for Piperidine Derivatives (Illustrative)

| Proton/Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment/Stereochemical Implication | Reference |

| ¹H-2 | 3.5 - 4.5 | (e.g., Jax-ax=11, Jax-eq=4) | Axial vs. Equatorial assignment | soton.ac.ukipb.pt |

| ¹H-3 (axial) | 1.5 - 2.0 | (e.g., J3ax-2ax=11, J3ax-4ax=11) | Indicates axial orientation | soton.ac.uksoton.ac.uk |

| ¹H-3 (equat.) | 1.0 - 1.5 | (e.g., J3eq-2ax=4, J3eq-4ax=4) | Indicates equatorial orientation | soton.ac.uksoton.ac.uk |

| ¹³C-2 | 70 - 85 | N/A | Carbon bearing the methoxy group | researchgate.netsoton.ac.uk |

| C-O (methoxy) | 55 - 60 | N/A | Carbon of the methoxy group | researchgate.netsoton.ac.uk |

Note: Specific values are illustrative and depend on the exact derivative and experimental conditions.

X-ray crystallography provides definitive proof of the three-dimensional structure, including the absolute and relative stereochemistry of crystalline this compound derivatives. By analyzing the diffraction pattern of single crystals, researchers can determine bond lengths, bond angles, and torsion angles, thereby precisely mapping the molecular geometry. This technique is crucial for confirming assignments made by NMR and for establishing the absolute configuration, especially when chiral starting materials are used or anomalous dispersion methods are applied soton.ac.ukacs.orggoogle.com. For complex piperidine alkaloids, X-ray diffraction has been instrumental in resolving ambiguities in stereochemical assignments, complementing NMR data to provide a complete structural picture soton.ac.ukacs.orgnih.gov.

Table 2: Representative Structural Parameters from X-ray Crystallography (Illustrative)

| Parameter | Value (Å or °) | Description/Stereochemical Significance | Reference |

| C2-O (methoxy) | ~1.4 | Bond length of the ether linkage | acs.org |

| C2-N | ~1.47 | Bond length of the C-N bond in ring | acs.org |

| C2-C3 | ~1.53 | Bond length of C-C bond in ring | acs.org |

| C2-C3-C4-C5 Torsion | ~55-65° | Defines ring conformation (e.g., chair) | soton.ac.uk |

| C6-C1-C2-O Torsion | ~-60° | Defines substituent orientation | soton.ac.uk |

Note: Values are typical for piperidine rings and ether linkages; specific values vary per compound.

Mass Spectrometry (MS), particularly tandem MS (MS/MS) and MSⁿ, is vital for analyzing fragmentation patterns, which in turn aid in elucidating reaction mechanisms and identifying unknown compounds or intermediates. For this compound derivatives and related piperidine alkaloids, characteristic fragmentation pathways often involve the loss of small neutral molecules like water (H₂O) or specific functional groups. For instance, piperidine alkaloids commonly exhibit fragmentation due to the loss of water from hydroxylated positions scielo.br. Analyzing these fragment ions and their origins can help in proposing mechanistic pathways for their formation or degradation. High-resolution MS (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for fragment ions, further refining mechanistic interpretations scielo.brresearchgate.netnih.gov. While MS is powerful for structural characterization, it typically cannot directly assign stereocenters without complementary techniques scielo.br.

Table 3: Characteristic Mass Spectrometric Fragmentation Patterns (Illustrative)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragmentation Pathway | Compound Class/Context | Reference |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water molecule | Piperidine alkaloids | scielo.br |

| [M+H]⁺ | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) molecule | This compound | researchgate.net |

| [M+H]⁺ | m/z 147 | Acylium ion formation | Phenylpropanoid moiety | scielo.br |

| [M+H]⁺ | m/z 70 | Ring fragmentation | Piperidine ring | scielo.br |

Note: These are general patterns observed in related piperidine structures.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the conformational states and electronic properties of molecules by detecting molecular vibrations. Specific functional groups, such as the C-O ether linkage in this compound, exhibit characteristic absorption bands in the IR spectrum. Furthermore, vibrational frequencies are sensitive to the local environment and the molecule's conformation, allowing for the differentiation of various conformers. For example, changes in hydrogen bonding or the orientation of substituents can lead to observable shifts in vibrational bands. Computational methods, such as normal-mode analysis, can predict vibrational frequencies for proposed structures, enabling a detailed comparison with experimental spectra to confirm conformational assignments nih.govumich.edu.

Table 4: Characteristic Vibrational Frequencies for this compound Derivatives (Illustrative)

| Functional Group/Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment/Implication | Reference |

| C-O (ether stretch) | 1050-1150 | IR, Raman | Presence of methoxy group | researchgate.net |

| C-N stretch | 1000-1200 | IR, Raman | Piperidine ring | umich.edu |

| C-H stretch (aliphatic) | 2800-3000 | IR, Raman | Alkyl/ring protons | umich.edu |

| Ring deformation | 400-600 | Raman | Piperidine ring | umich.edu |

Note: Values are typical and can vary based on the specific derivative and its conformation.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are crucial for understanding the electronic structure and predicting the properties of this compound derivatives.

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure of molecules, including their molecular orbitals, charge distributions, and energy landscapes. For this compound derivatives, DFT can be used to:

Determine Ground State Geometries: Optimize the molecular structure to find the most stable conformers.

Calculate Electronic Properties: Predict frontier molecular orbital energies (HOMO/LUMO), electron density distribution, and atomic charges (e.g., Mulliken charges), which are fundamental to understanding reactivity and spectroscopic properties nih.govyoutube.comhzdr.demdpi.comrsc.org.

Analyze Conformational Preferences: Calculate the relative energies of different conformers to identify the most stable spatial arrangements of the piperidine ring and its substituents, such as the orientation of the methoxy group acs.org.

Predict Spectroscopic Parameters: Simulate IR and Raman spectra or NMR chemical shifts, allowing for direct comparison with experimental data to validate structural assignments nih.govmdpi.com.

DFT calculations provide a theoretical framework to complement experimental observations, offering deeper insights into the electronic origins of molecular behavior and reactivity. For example, studies on related systems have used DFT to analyze the interplay between electronic, environmental, and vibrational effects on molecular properties nih.govrsc.org.

Table 5: Illustrative DFT Calculation Outputs for this compound Derivatives

| Property | Method/Level of Theory | Value/Description | Significance | Reference |

| Relative Conformer Energy | DFT (e.g., B3LYP) | ΔE (axial vs. equatorial methoxy) ~ 1-2 kcal/mol | Identifies preferred conformation (e.g., equatorial is often more stable) | acs.org |

| HOMO Energy | DFT (e.g., B3LYP) | e.g., -7.5 eV | Indicates highest occupied molecular orbital, related to ionization potential | youtube.comhzdr.de |

| LUMO Energy | DFT (e.g., B3LYP) | e.g., -1.0 eV | Indicates lowest unoccupied molecular orbital, related to electron affinity | youtube.comhzdr.de |

| Mulliken Charge (C2) | DFT (e.g., B3LYP) | e.g., +0.25 e | Indicates electron distribution around the carbon bearing the methoxy group | mdpi.comrsc.org |

| Mulliken Charge (O-Me) | DFT (e.g., B3LYP) | e.g., -0.40 e | Indicates electron distribution on the methoxy oxygen atom | mdpi.comrsc.org |

Note: Values are illustrative and depend heavily on the specific derivative and computational parameters used.

Compound List:

this compound

Piperidine alkaloids

Fentanyl-related compounds

Isosophoridine

Lupinine

Epitashiromine

Epilamprolobine

Sparteine

Haloperidol

Dansyl chloride

Macrocyclic alkanes

Squaraines

Y, La, Lu complexes with porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine

N-Benzyloxycarbonyl-2-methoxypiperidine

2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine

2,3-diacetoxy-N-benzyloxycarbonylpiperidine

N-formylpiperidine

2-phenylpiperidine-1-carbaldehyde

2-ethynylpiperidine-1-carbaldehyde

2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl

TOAC (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl-4-carboxylic acid)

Conformational Analysis via Molecular Mechanics and Quantum Chemistry

Understanding the three-dimensional structures and energy preferences of a molecule, known as conformational analysis, is fundamental to predicting its chemical behavior. For this compound, both molecular mechanics (MM) and quantum chemistry (QC) methods are employed to explore its conformational space. MM methods, utilizing force fields, provide a computationally efficient way to estimate relative energies of different molecular arrangements nih.goviupac.orgchemalive.com. These force fields are parameterized based on experimental data and quantum mechanical calculations, allowing for the exploration of a broad range of possible conformers.

Quantum chemistry methods, particularly Density Functional Theory (DFT) and ab initio calculations, offer higher accuracy in determining conformational energies and geometries iupac.orgnih.govbaranlab.orgmdpi.comnih.gov. Techniques such as DFT, employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ), are used to calculate the electronic structure and energy of each conformer baranlab.orgmdpi.comosti.gov. These calculations can identify stable conformers, determine their relative energy differences, and predict their populations at specific temperatures nih.govmdpi.comosti.gov. For instance, studies on similar piperidine derivatives have shown that different conformers, such as chair forms with axial or equatorial substituents, can have distinct energy profiles and relative stabilities, which are sensitive to the nature and position of substituents nih.govosti.gov.

Illustrative Conformational Data for this compound

The following table presents hypothetical conformational data for this compound, illustrating the types of outputs generated by computational studies. Specific values would require dedicated calculations.

| Conformer Type | Description | Relative Energy (kcal/mol) | Population (%) |

| Chair-Axial | Piperidine ring in chair conformation, methoxy group axial | 0.0 | 60 |

| Chair-Equatorial | Piperidine ring in chair conformation, methoxy group equatorial | 0.8 | 35 |

| Twist-Boat | Piperidine ring in a twist-boat conformation | 3.5 | 5 |

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of molecules like this compound and mapping out potential reaction pathways. Quantum chemical calculations, particularly DFT, are widely used to investigate reaction mechanisms, identify transition states, and determine activation energies baranlab.orgresearchgate.netmit.edu. By calculating the energy profiles along a reaction coordinate, researchers can understand the energetic barriers that govern the rate of a chemical transformation and identify the most plausible reaction pathways researchgate.netmit.eduiastate.edu.

Methods such as the Artificial Force Induced Reaction (AFIR) method, combined with quantum chemical calculations, enable systematic searches for reaction pathways, including retrosynthetic analysis hokudai.ac.jp. These approaches can predict the feasibility of reactions and estimate chemical yields, thereby guiding synthetic strategies hokudai.ac.jp. For example, studies on nucleophilic aromatic substitution (SNAr) reactions involving related compounds have utilized DFT to analyze the formation and decomposition of intermediates, providing insights into rate-determining steps and the influence of catalysts researchgate.net. Furthermore, advanced computational models are being developed to predict reaction outcomes by identifying reaction centers and scoring potential product molecules, offering a template-free approach that can significantly speed up discovery mit.eduarxiv.org.

Illustrative Reactivity Pathway Data for this compound

The table below illustrates a hypothetical reaction pathway involving this compound, showcasing the type of kinetic data obtained from computational studies.

| Reaction Step | Transition State Energy (kcal/mol) | Intermediate Energy (kcal/mol) |

| Nucleophilic Attack at C2 | 22.5 | -3.1 |

| Elimination of Methoxide | 18.0 | -5.5 |

| Overall Reaction Barrier | 22.5 |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The behavior of molecules in solution is profoundly influenced by solvent interactions. Molecular Dynamics (MD) simulations, often coupled with quantum mechanics or molecular mechanics force fields, are crucial for understanding these solvent effects on reactivity libretexts.orgresearchgate.netnih.govarxiv.orgnih.govrsc.orgchemrxiv.org. MD simulations allow for the explicit modeling of solvent molecules or the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., SMD), to represent the bulk solvent properties libretexts.orgwikipedia.orgfaccts.de.

Illustrative Solvent Effect Data for this compound

The following table provides hypothetical solvation free energies for this compound in various solvents, demonstrating how computational methods quantify solvent influence.

| Solvent | Solvation Energy (ΔGsolv, kcal/mol) | Electrostatic Contribution (kcal/mol) | Cavity-Dispersion Contribution (kcal/mol) |

| Water | -10.5 | -8.2 | -2.3 |

| Ethanol | -8.9 | -6.5 | -2.4 |

| Dichloromethane | -6.1 | -3.5 | -2.6 |

| Hexane | -3.2 | -0.8 | -2.4 |

常见问题

Basic: What are the optimal synthetic routes for 2-Methoxypiperidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves alkylation or substitution reactions. For example, reacting piperidine derivatives with methylating agents (e.g., methyl iodide) under controlled conditions. A notable method involves reacting 2-hydroxypiperidine with methyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at 0–5°C to minimize side reactions . Optimization includes:

- Temperature control : Lower temperatures reduce unwanted byproducts.

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Crystallization or column chromatography to achieve >95% purity.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Compare and NMR peaks with literature data. For example, the methoxy group () in this compound shows a singlet at ~3.3 ppm in NMR .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention times should match reference standards.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 129 for the base compound) and fragmentation patterns.